4-Chloro-3-propanamidobenzoic acid
Description
4-Chloro-3-propanamidobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the para position (C4) and a propanamido group (-NHCOCH2CH3) at the meta position (C3). Its molecular formula is C10H10ClNO3, with a molecular weight of 227.64 g/mol. The chlorine atom enhances electron-withdrawing effects, while the propanamido group introduces steric bulk and lipophilicity, differentiating it from simpler chlorinated or amino-substituted benzoic acids .
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
4-chloro-3-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(10(14)15)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
YYQAHINNUNSDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Functional Group Impact
| Compound | Key Functional Groups | Acidity | Lipophilicity (LogP)* |
|---|---|---|---|
| This compound | Cl, propanamido | Moderate (amide) | High |
| 4-Chlorobenzoic acid | Cl | High | Moderate |
| 4-Amino-2-chlorobenzoic acid | Cl, -NH2 | Low (amino) | Low |
| Caffeic acid | -OH, acrylic acid | Moderate (phenolic) | Moderate |
*Lipophilicity inferred from substituent contributions.
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